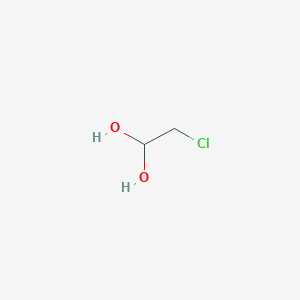

2-Chloroethane-1,1-diol

概要

準備方法

W-2719の合成には、特定の条件下でのp-クロロチオフェノールとブタノールの反応が含まれます。反応には通常、触媒を必要とし、目的の生成物が得られるように、制御された温度と圧力で実施されます。 W-2719の工業的生産方法は、収率と純度を最大化する最適化された反応条件を用いた大規模合成を含みます .

化学反応の分析

科学的研究の応用

化学: W-2719は、他の化合物を調製するための有機合成における試薬として使用されます。

生物学: W-2719は、生物系への影響、特に感作された白血球からのヒスタミン放出を阻害し、気管平滑筋緊張を低下させる能力について調査されています.

作用機序

W-2719の作用機序には、感作された白血球からのヒスタミン放出の阻害が含まれ、これがアレルギー反応の軽減に役立ちます。また、気管平滑筋緊張を低下させることで、呼吸器疾患の症状を軽減するのに役立ちます。 これらの効果に関与する分子標的および経路には、細胞内呼吸鎖脱水素酵素の阻害と活性酸素種の破壊が含まれます .

類似化合物との比較

W-2719は、その特定の化学構造と作用機序により、他の類似化合物とは異なります。類似の化合物には以下が含まれます。

p-クロロフェニルチオ酢酸(W-2683): この化合物は、W-2719の主要な生体変換産物であり、いくつかの類似の特性を共有しています.

p-クロロフェニルチオブチル酸(W-2718): この化合物は、W-2719の代謝における中間体であり、類似の化学的特性を持っています.

W-2719は、前臨床試験における高い安全性と有効性により際立っており、さらなる開発と研究の有望な候補となっています .

生物活性

2-Chloroethane-1,1-diol, also known as 2-chloro-1,1-ethanediol or chloral hydrate, is a chlorinated organic compound that has garnered attention for its biological activities. This compound is structurally related to other halogenated compounds and has been studied for its potential applications in pharmaceuticals and toxicology. This article reviews the biological activity of this compound, highlighting its cytotoxicity, potential therapeutic uses, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula: C2H5ClO2

- Molecular Weight: 110.51 g/mol

- CAS Number: 107-07-3

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study conducted by the National Center for Biotechnology Information (NCBI) reported that this compound can induce apoptosis in cancer cells through the activation of specific pathways, leading to cell death. The cytotoxicity of this compound was evaluated using various assays, including MTT and LDH assays.

Table 1: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB (cervical) | 5.0 | Induction of apoptosis via caspase activation |

| A549 (lung) | 7.5 | Disruption of mitochondrial membrane potential |

| HepG2 (liver) | 6.0 | Inhibition of cell proliferation |

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Apoptosis Induction: The compound activates caspase cascades which lead to programmed cell death.

- Oxidative Stress: It generates reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Cell Cycle Arrest: It has been shown to interfere with the cell cycle progression in cancer cells.

Therapeutic Potential

Given its cytotoxic properties, this compound has been explored for its potential therapeutic applications in oncology. Its ability to overcome drug resistance in certain cancer cell lines makes it a candidate for further development as an anticancer agent.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Drug Resistance: A study published in RSC Advances demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like etoposide, particularly in multi-drug resistant KB/VCR cell lines .

- In Vivo Studies: Animal models have shown promising results where treatment with this compound resulted in significant tumor reduction without severe toxicity observed in normal tissues.

- Combination Therapy: Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy while minimizing side effects.

Toxicological Considerations

While the biological activity of this compound shows promise, it is essential to consider its toxicological profile. Studies have indicated potential neurotoxic effects and reproductive toxicity at high doses. The U.S. Environmental Protection Agency (EPA) has classified chlorinated compounds with similar structures as having moderate to high hazard designations for human health endpoints .

特性

IUPAC Name |

2-chloroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCPBNVAQSUDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166517 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15873-56-0 | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Ethanediol, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。